molecular formula C10H7NO3 B3030471 5-Hydroxyquinoline-3-carboxylic acid CAS No. 911108-90-2

5-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B3030471
CAS No.: 911108-90-2
M. Wt: 189.17
InChI Key: LJZUCCGYBXJMDF-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.
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Scientific Research Applications

5-Hydroxyquinoline derivatives, including 5-Hydroxyquinoline-3-carboxylic acid, have been extensively studied in scientific research due to their significant biological activities and potential in medicinal chemistry. These compounds serve as a critical scaffold for developing various pharmacologically potent agents targeting a broad spectrum of therapeutic areas.

Biomedical Applications

5-Hydroxyquinoline derivatives have demonstrated a wide range of biological activities, making them a focal point in the development of new pharmaceuticals. Their utility spans anti-cancer, anti-viral, anti-microbial, and neuroprotective agents. The metal chelation properties of these derivatives further enhance their therapeutic potential, offering novel treatment avenues for diseases such as HIV, neurodegenerative disorders, and various infections. The versatility of these compounds is attributed to their structural features, which allow for synthetic modifications to tailor their pharmacological profiles (Gupta, Luxami, & Paul, 2021).

Role in Antioxidant Activity

The antioxidant properties of hydroxycinnamic acids, a related group of compounds, have been explored for their potential health benefits. These compounds exhibit a range of biological activities that contribute to health promotion, including neuroprotective, cardioprotective, and anti-carcinogenic effects. Studies have focused on understanding the structure-activity relationships of these compounds, aiming to optimize their antioxidant capacity for therapeutic use. The findings indicate that modifications to their chemical structure can significantly impact their efficacy as antioxidants (Razzaghi-Asl et al., 2013).

Environmental and Chemical Applications

In addition to biomedical applications, 5-Hydroxyquinoline derivatives have been explored for environmental and chemical applications, particularly in the treatment of organic pollutants. These compounds can act as redox mediators, enhancing the efficiency of enzymatic processes in degrading recalcitrant compounds in wastewater treatment. This application underscores the potential of 5-Hydroxyquinoline derivatives in environmental remediation efforts, contributing to the development of more sustainable and efficient methods for managing industrial effluents (Husain & Husain, 2007).

Safety and Hazards

5-Hydroxyquinoline-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, such as 5-Hydroxyquinoline-3-carboxylic acid, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

Properties

IUPAC Name

5-hydroxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZUCCGYBXJMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726447
Record name 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911108-90-2
Record name 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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